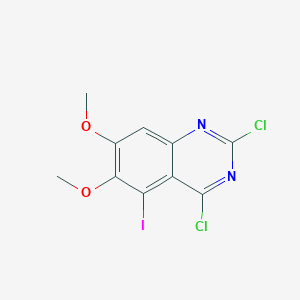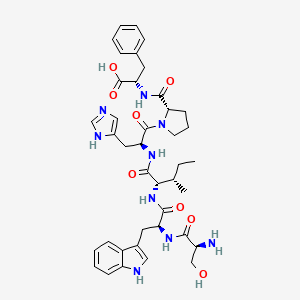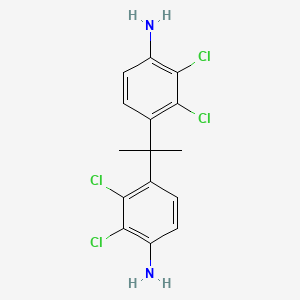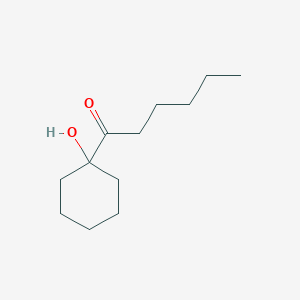
Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- is a chemical compound with the molecular formula C10H7Cl2IN2O2 and a molecular weight of 384.99 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is characterized by the presence of two chlorine atoms, one iodine atom, and two methoxy groups attached to the quinazoline core.
Méthodes De Préparation
The synthesis of Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- typically involves multi-step organic reactions. One common method includes the halogenation of a quinazoline precursor, followed by the introduction of methoxy groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and functionalizations. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reactors .
Analyse Des Réactions Chimiques
Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or copper catalysts
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various bioactive compounds, including potential pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and chemical processes .
Mécanisme D'action
The mechanism of action of Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, quinazoline derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- can be compared with other quinazoline derivatives, such as:
2,4-Dichloro-6,7-dimethoxyquinazoline: Lacks the iodine atom but shares similar chemical properties.
2-Chloro-4,6,7-trimethoxyquinazoline: Contains an additional methoxy group instead of the iodine atom.
2,4-Diamino-6,7-dimethoxyquinazoline: Contains amino groups instead of halogens, leading to different reactivity and applications
The uniqueness of Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- lies in its specific halogenation pattern and methoxy substitutions, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
192869-37-7 |
|---|---|
Formule moléculaire |
C10H7Cl2IN2O2 |
Poids moléculaire |
384.98 g/mol |
Nom IUPAC |
2,4-dichloro-5-iodo-6,7-dimethoxyquinazoline |
InChI |
InChI=1S/C10H7Cl2IN2O2/c1-16-5-3-4-6(7(13)8(5)17-2)9(11)15-10(12)14-4/h3H,1-2H3 |
Clé InChI |
PUVAFESVBNPKFV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)N=C(N=C2Cl)Cl)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B12557010.png)
![3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene]](/img/structure/B12557025.png)
![1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride](/img/structure/B12557026.png)
![2,2'-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile](/img/structure/B12557031.png)
![2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12557039.png)
![Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12557043.png)



![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)
![4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol](/img/structure/B12557076.png)


![Benzo[b]thiophene-2,3-diol](/img/structure/B12557087.png)
